2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride
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Overview
Description
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperazine, a heterocyclic organic compound that exhibits a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine moiety into biologically active compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to modulate pharmacokinetic properties, potentially acting as a dopamine and serotonin antagonist . This interaction can influence various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine Dihydrochloride: A related compound used as an antihistamine.
Piperazine Derivatives: Includes compounds like trimetazidine, ranolazine, and aripiprazole, which exhibit a range of biological activities.
Uniqueness
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride is unique due to its specific chemical structure, which allows it to interact with multiple biological targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
343781-26-0 |
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Molecular Formula |
C23H32Cl3N3O2 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N,N-dimethylacetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O2.2ClH/c1-25(2)22(28)18-29-17-16-26-12-14-27(15-13-26)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20;;/h3-11,23H,12-18H2,1-2H3;2*1H |
InChI Key |
JHVCCTSEPFXMLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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